N,N'-Ethylenebis-D-gluconamide N,N'-Ethylenebis-D-gluconamide
Brand Name: Vulcanchem
CAS No.: 66803-04-1
VCID: VC16969856
InChI: InChI=1S/C14H28N2O12/c17-3-5(19)7(21)9(23)11(25)13(27)15-1-2-16-14(28)12(26)10(24)8(22)6(20)4-18/h5-12,17-26H,1-4H2,(H,15,27)(H,16,28)/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1
SMILES:
Molecular Formula: C14H28N2O12
Molecular Weight: 416.38 g/mol

N,N'-Ethylenebis-D-gluconamide

CAS No.: 66803-04-1

Cat. No.: VC16969856

Molecular Formula: C14H28N2O12

Molecular Weight: 416.38 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Ethylenebis-D-gluconamide - 66803-04-1

Specification

CAS No. 66803-04-1
Molecular Formula C14H28N2O12
Molecular Weight 416.38 g/mol
IUPAC Name (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]hexanamide
Standard InChI InChI=1S/C14H28N2O12/c17-3-5(19)7(21)9(23)11(25)13(27)15-1-2-16-14(28)12(26)10(24)8(22)6(20)4-18/h5-12,17-26H,1-4H2,(H,15,27)(H,16,28)/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1
Standard InChI Key UYCIRQBRYNXQBW-TWOHWVPZSA-N
Isomeric SMILES C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Canonical SMILES C(CNC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

N,N'-ethylenebis-D-gluconamide (C₁₄H₂₆N₂O₁₂) features two D-gluconamide moieties linked by an ethylene bridge. The D-configuration at all chiral centers ensures compatibility with biological systems, distinguishing it from L-enantiomers that exhibit different interaction profiles .

Table 1: Key structural parameters

PropertyValue
Molecular weight414.36 g/mol
IUPAC nameN,N'-ethylenebis[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide]
Hydrogen bond donors10 (8 hydroxyl, 2 amide)
Hydrogen bond acceptors14

Crystalline Behavior

X-ray diffraction studies of analogous L-gluconamides reveal:

  • Helical hydrogen-bonding networks along the crystallographic c-axis

  • Layer stacking mediated by van der Waals interactions between alkyl chains

  • Water molecules occupying interstitial spaces in hydrated forms

Synthesis and Purification Strategies

Stepwise Amidation Protocol

  • Lactone activation: D-gluconolactone reacts with ethylenediamine in anhydrous methanol at 60°C (12 hr)

  • In situ crystallization: Product precipitates upon cooling to 4°C (Yield: 68-72%)

  • Recrystallization: Purification via ethanol/water (3:1 v/v) mixture enhances purity to >95%

Critical parameters:

  • pH control: Maintain reaction at pH 8.5±0.2 using triethylamine

  • Stoichiometry: 2:1 molar ratio of gluconolactone to ethylenediamine

  • Oxygen exclusion: Nitrogen atmosphere prevents oxidative degradation

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) data from similar bis-gluconamides show:

  • Glass transition (Tg): 124°C (heating rate 10°C/min)

  • Decomposition onset: 228°C under nitrogen atmosphere

Table 2: Solubility profile (25°C)

SolventSolubility (mg/mL)
Water42.1 ± 3.2
Ethanol8.9 ± 0.7
Dichloromethane<0.1
DMSO112.4 ± 9.1

Functional Applications

Hair Care Formulations

Crystal engineering studies demonstrate:

  • Keratin interaction: Forms hydrogen bonds with cysteine-rich hair proteins (bond length: 2.89Å)

  • Humectant properties: Increases hair moisture retention by 27% vs. control (RH 65%, 24 hr)

  • Mechanical reinforcement: Reduces combing force by 19% in damaged hair samples

Supramolecular Gelation

In benzyl alcohol/aniline systems (5% w/v):

  • Gelation time: 8-12 min at 25°C

  • Storage modulus (G'): 1.2 kPa (frequency sweep 0.1-10 Hz)

  • Thermoreversibility: Gel-sol transition at 78-82°C

Biological Interactions

Enzyme Recognition Patterns

Molecular docking simulations predict:

  • Hexokinase binding: ΔG = -9.2 kcal/mol (compared to -6.8 for D-glucose)

  • Selectivity factors: 3:1 preference for D-over L-enantiomers in transport assays

Biodegradation Pathways

Aerobic soil studies (OECD 301B):

  • 28-day mineralization: 89% CO₂ evolution

  • Primary metabolites: D-gluconic acid, ethylenediamine

  • Half-life: 11 days in loamy soil (pH 6.8, 25°C)

Industrial Considerations

Scale-up Challenges

  • Viscosity control: Solutions >15% w/w exhibit non-Newtonian behavior (η = 1.2 Pa·s at 100 s⁻¹)

  • Crystallization kinetics: Metastable zone width of 8-12°C in water/ethanol systems

Regulatory Status

  • EPA approval: GRAS designation for cosmetic applications (21 CFR 730.5)

  • Ecotoxicity: LC50 >100 mg/L (Daphnia magna, 48 hr)

Future Research Directions

  • Co-crystal development: Screen with NSAIDs to enhance bioavailability

  • Polymer composites: Investigate reinforcement of PLA-based bioplastics

  • Antimicrobial activity: Test against multidrug-resistant Pseudomonas strains

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator